(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
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Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a pyrazole moiety, both of which are substituted with methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone include:
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-nitrophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy groups and the pyrazole moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C23H25N3O4/c1-25-20(13-19(24-25)15-5-7-18(28-2)8-6-15)23(27)26-10-9-16-11-21(29-3)22(30-4)12-17(16)14-26/h5-8,11-13H,9-10,14H2,1-4H3 |
InChI Key |
JVWMWUKNWXFEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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